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The incorporation of additives is a key strategy in optimizing the performance and stability of
metal halide perovskite solar cells. Tin (II) bromide (SnBrz) has emerged as a promising
additive in lead-based perovskites, such as methylammonium lead iodide (MAPDbIs), to
enhance their electronic properties and overall device efficiency. This guide provides a
comparative analysis of the effects of SnBr2z on the electronic structure of perovskites, drawing
upon first-principles studies and experimental observations from related systems.

Impact of SnBr2 on Perovskite Electronic
Properties: A Comparative Analysis

First-principles studies, primarily based on Density Functional Theory (DFT), have elucidated
the mechanisms through which SnBrz influences the electronic landscape of perovskite
materials. The primary effects include the passivation of defects, modification of the band
structure, and alteration of the density of states.
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Electronic Property

Pristine MAPDbIz
(Typical)

MAPDIs with SnBr2
Additive (Projected
Effects)

Alternative: ZnBr2
Additive[1]

Band Gap (eV)

~1.55-1.60

~1.50 - 1.58

Adjustable, can

increase or decrease

Defect States

Present (e.g., lodine
vacancies, Pb2+

defects)

Reduced (Passivation
of lodine vacancies by
Bro)[2]

Passivation of defects

Valence Band
Maximum (VBM)
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| 5p and Pb 6s orbitals

Contribution from Sn
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upward shift

Modified by Zn and Br
orbitals

Conduction Band
Minimum (CBM)

Primarily composed of
Pb 6p orbitals

Contribution from Sn
5p orbitals, potential
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Modified by Zn and Br

orbitals

Carrier Recombination

Higher, due to defect

states

Lower, due to defect

passivation

Lower, due to defect

passivation

Experimental Protocols: A First-Principles Approach

The insights into the effects of SnBr2 on perovskite electronic structure are primarily derived
from computational modeling using first-principles calculations based on Density Functional
Theory (DFT). A typical workflow for such a study is as follows:

 Structural Modeling: A supercell of the pristine perovskite crystal (e.g., MAPDIs) is
constructed.

¢ Introduction of Additive/Defects:

o To simulate the effect of SnBr2, Sn2+* ions can be substituted for Pb2* ions, and Br— ions
can be introduced interstitially or to replace I~ ions.

o Common intrinsic defects, such as halide vacancies (VI), are modeled by removing the
respective atoms.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.researchgate.net/publication/386082603_Investigation_of_the_Structural_Morphological_and_Optical_Properties_of_ZnBr2-Added_MAPbI3_Perovskite_Thin_Films
https://pubs.acs.org/doi/10.1021/acs.inorgchem.5c03623
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

o Geometric Optimization: The atomic positions and lattice parameters of the modeled
structures are relaxed to find the lowest energy configuration.

e Electronic Structure Calculation: The electronic band structure and density of states (DOS)
are calculated for the optimized structures. This is often done using a functional that
accurately predicts the band gap of perovskites, such as the Heyd-Scuseria-Ernzerhof
(HSEO06) hybrid functional.

e Analysis: The calculated band gaps, the nature of the band edges (VBM and CBM), and the
presence of any in-gap states due to defects are analyzed to understand the impact of the
SnBrz additive.

Logical Workflow of SnBrz Effects on Perovskite
Electronic Structure

The following diagram illustrates the logical progression of how the introduction of SnBrz into a
perovskite precursor solution leads to changes in the final electronic properties of the
perovskite thin film.
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Logical workflow of SnBr:z effects.
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Signaling Pathways and Experimental Workflow

The primary "signaling pathway" in this context is the chemical interaction during perovskite
crystallization, leading to a modified electronic structure. The experimental workflow to validate
these computational findings typically involves:

» Fabrication of Perovskite Films: Thin films of the perovskite material (e.g., MAPbIs) are
fabricated with and without the SnBr2 additive.

» Structural Characterization: Techniques like X-ray Diffraction (XRD) are used to analyze the
crystal structure and confirm the incorporation of the additive.

e Optical Characterization: UV-Vis spectroscopy is employed to measure the absorption
spectrum and determine the optical band gap. Photoluminescence (PL) spectroscopy can
provide insights into defect passivation and carrier recombination dynamics.

» Electronic Characterization: Techniques like Ultraviolet Photoelectron Spectroscopy (UPS)
and Inverse Photoelectron Spectroscopy (IPES) can be used to determine the valence band
maximum and conduction band minimum, respectively, providing a complete picture of the
electronic band alignment.

By combining first-principles calculations with these experimental validations, a comprehensive
understanding of the role of SnBrz as an additive in perovskite materials can be achieved,
paving the way for the rational design of more efficient and stable solar cell devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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